molecular formula C6H12ClF2NO2S B6217167 3,3-difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride CAS No. 2742657-08-3

3,3-difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B6217167
CAS No.: 2742657-08-3
M. Wt: 235.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride is a synthetic organic compound characterized by its unique cyclobutane ring structure substituted with difluoro and methanesulfonylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.

    Introduction of Difluoro Groups: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Methanesulfonylmethyl Substitution: The methanesulfonylmethyl group is introduced via nucleophilic substitution reactions using methanesulfonyl chloride and a suitable base.

    Amination: The amine group is introduced through reductive amination or other amination techniques.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanesulfonyl group to a methyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3,3-difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the effects of fluorinated cyclobutane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced chemical resistance or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3,3-difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The difluoro and methanesulfonylmethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutanamine: Lacks the methanesulfonylmethyl group, which may result in different reactivity and biological activity.

    1-(Methanesulfonylmethyl)cyclobutanamine:

    Cyclobutanamine Hydrochloride: A simpler structure without the difluoro and methanesulfonylmethyl groups, leading to different chemical behavior.

Uniqueness

3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride is unique due to the combination of its difluoro and methanesulfonylmethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

2742657-08-3

Molecular Formula

C6H12ClF2NO2S

Molecular Weight

235.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.